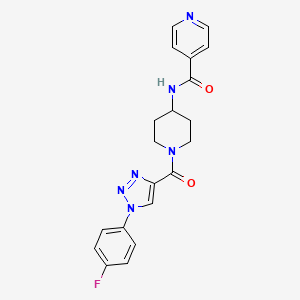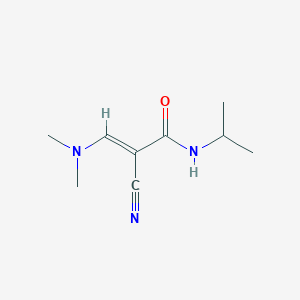![molecular formula C13H20N2 B2801993 [1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine CAS No. 60737-45-3](/img/structure/B2801993.png)
[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine” is a compound with the CAS Number 60737-45-3 . It has a molecular weight of 204.32 . The IUPAC name for this compound is [1-(2-phenylethyl)-2-pyrrolidinyl]methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c14-11-13-7-4-9-15 (13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 . This indicates that the compound has a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 204.32 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Complex Molecules
Research has demonstrated the utility of pyrrolidin-2-yl]methanamine derivatives in the synthesis of complex molecular structures, including unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have undergone C–H bond activation to afford characterized palladacycles, showing good activity and selectivity in catalytic applications while the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Coordination Chemistry and Ligand Design
Pyrrolidin-2-yl]methanamine-based Schiff base compounds have been synthesized for use as bidentate ligands in coordination chemistry. These compounds have been characterized by X-ray crystallography and DFT studies, revealing their potential for forming discrete dimers supported by complementary hydrogen bonds, which is crucial for the development of coordination polymers and molecular architectures (Akerman & Chiazzari, 2014).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands incorporating pyrrolidin-2-yl]methanamine have been reported to exhibit significant anticancer activity. These complexes have been characterized and shown to demonstrate strong DNA-binding affinity and selective toxicity towards various cancerous cell lines, highlighting their potential as therapeutic agents (Mbugua et al., 2020).
Photocytotoxicity for Therapeutic Applications
Iron(III) complexes involving pyrrolidin-2-yl]methanamine derivatives have shown unprecedented photocytotoxicity in red light, indicating their potential use in photodynamic therapy for cancer treatment. These complexes have been found to generate reactive oxygen species upon light exposure, leading to apoptosis in various cancer cell lines (Basu et al., 2014).
Stabilization of Parallel Turn Conformations
A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, designed as a diamino derivative, has shown the ability to stabilize parallel turn conformations. This feature is crucial for the development of short peptide sequences and demonstrates the versatility of pyrrolidin-2-yl]methanamine derivatives in designing molecules with specific structural conformations (Bucci et al., 2018).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H314 and H335, which mean it causes severe skin burns and eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
[1-(2-phenylethyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUPCNSSZPMOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
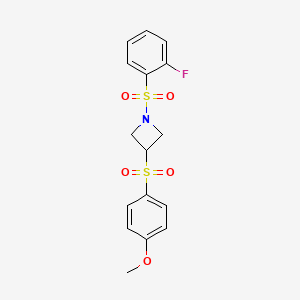
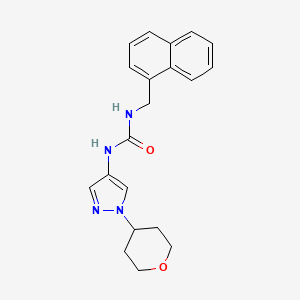
![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)
![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)
![methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2801923.png)
![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)
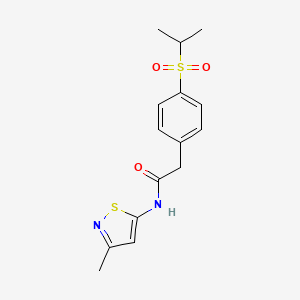
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)
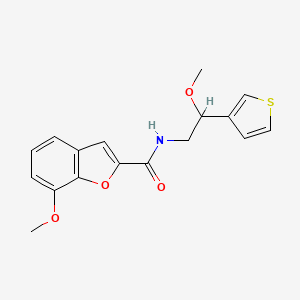
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
